2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide
Description
2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine ring substituted with a methyl group at the 4-position and a pyridine ring at the acetamide nitrogen. Its structure enables interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-2-7-14-12(15-9)18-8-11(17)16-10-3-5-13-6-4-10/h2-7H,8H2,1H3,(H,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSHFRQPXINCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide typically involves the reaction of 4-methylpyrimidine-2-ol with 4-pyridinecarboxamide in the presence of a suitable coupling agent. Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine or pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide is , with a molecular weight of approximately 244.25 g/mol. The structure includes a pyrimidine ring, a pyridine moiety, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide. Research indicates that derivatives of this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, modifications that enhance hydrophobic interactions with bacterial membranes have shown increased potency against pathogens like Escherichia coli and Staphylococcus aureus .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Research suggests that certain derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, studies on N-Heterocycles have revealed promising antiviral activities against HIV and other viruses, suggesting that similar mechanisms may be applicable to 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide .
Cancer Treatment
There is growing interest in the use of this compound in cancer therapy. Preliminary findings indicate that it may function as an inhibitor of specific cancer-related pathways, potentially leading to reduced tumor growth in vitro. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide against a panel of bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against E. coli, indicating strong antibacterial activity .
Case Study: Antiviral Activity Against HIV
In another study focusing on antiviral applications, derivatives of the compound were tested for their ability to inhibit HIV replication in cell cultures. The results demonstrated that certain modifications led to enhanced efficacy, with IC50 values significantly lower than those of standard antiviral drugs . This suggests a potential role for this compound in developing new antiviral therapies.
Mechanism of Action
The mechanism of action of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.
Structural Modifications and Substituent Effects
Physicochemical and Chromatographic Properties
- Molecular Weight and Polarity :
- Crystallographic Data: The sulfanyl analog in crystallizes in a monoclinic system (space group P21/c) with a planar conformation, whereas oxygen-linked analogs (e.g., target compound) may exhibit different packing due to weaker S···O vs. O···O interactions.
Biological Activity
The compound 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide is , with a molecular weight of approximately 232.25 g/mol. The compound features a pyrimidine ring, a pyridine moiety, and an acetamide functional group, which contribute to its biological activity.
Synthesis
The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide typically involves the reaction of 4-methylpyrimidine derivatives with appropriate acetamides under controlled conditions. Various methods have been employed to optimize yield and purity, including the use of catalytic systems and solvent variations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity . In cellular models, it exhibited potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The IC50 value for NO inhibition was found to be comparable to established anti-inflammatory agents like celecoxib, indicating a strong potential for therapeutic application in inflammatory diseases .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. For instance, it has shown promising results as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in various inflammatory conditions. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine and pyrimidine rings can enhance inhibitory potency against COX enzymes .
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various pyrimidine derivatives, 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide was tested against multi-drug resistant strains of Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating its potential as a novel antibacterial agent .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels in LPS-stimulated macrophages. This suggests that it may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in inflammation .
Data Summary
| Activity | IC50/MIC Values | Mechanism |
|---|---|---|
| Antibacterial | MIC = 16 µg/mL | Disruption of cell wall synthesis |
| Anti-inflammatory | IC50 = 0.04 µmol | Inhibition of NO production and COX enzymes |
| Enzyme Inhibition | IC50 values vary | Competitive inhibition at active sites |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign all protons and carbons, focusing on the pyrimidine (C4-methyl at δ 2.4 ppm) and acetamide (C=O at δ 170 ppm) groups. Use DEPT-135 to identify CH₂ and CH₃ moieties .
- IR spectroscopy : Confirm amide (N–H stretch ~3300 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) functional groups .
- X-ray crystallography : Grow single crystals via slow evaporation (acetone/heptane) and refine with SHELXL (R-factor <0.05) .
What computational methods predict binding affinity with biological targets, and how are they validated?
Q. Advanced
- Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP-binding pockets. Optimize geometry at B3LYP/6-31G* level. Validate with co-crystallized ligands (RMSD <2.0 Å) .
- Molecular dynamics (GROMACS) : Simulate 100 ns trajectories to assess binding stability. Calculate binding free energy (MM-PBSA) for key interactions, e.g., pyrimidine oxygen with catalytic lysine .
- Pharmacophore modeling : Identify critical features like hydrogen bond acceptors (pyridinyl N) and hydrophobic regions (methyl group) .
How can structure-activity relationships (SAR) be systematically investigated for derivatives?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., replace 4-methyl with halogens or bulky groups) and assess impact on activity .
- Biological assays : Test kinase inhibition (IC₅₀) and cellular uptake (LC-MS/MS quantification). For example, fluorination at the pyrimidine ring improved IC₅₀ by 50% in analogous compounds .
- Multivariate analysis : Correlate LogP, polar surface area, and H-bond donors with activity using partial least squares regression .
What crystallization strategies yield high-quality single crystals for X-ray studies?
Q. Basic
- Solvent optimization : Test ethanol/water (3:1) or acetone/heptane mixtures via slow evaporation at 4°C .
- Microseeding : Introduce crushed seed crystals to supersaturated solutions.
- SHELXL refinement : Use HFIX commands for hydrogen placement and PART instructions to resolve disorder .
How do reaction mechanisms for key transformations (e.g., etherification) influence synthetic outcomes?
Q. Advanced
- Etherification : Proceeds via SN2 mechanism; steric hindrance from the pyrimidine ring necessitates polar aprotic solvents (DMF) and elevated temperatures (80°C) .
- Amidation : EDCI activates the carboxylate, forming an active ester intermediate. Competing hydrolysis is minimized by anhydrous conditions .
- Byproduct analysis : Monitor for O-alkylation side products (e.g., pyridinyl-O-alkyl derivatives) via LC-MS and adjust stoichiometry .
What in vitro models assess metabolic stability, and how can the pharmacokinetic profile be enhanced?
Q. Advanced
- Liver microsomes : Incubate with NADPH and quantify parent compound loss via LC-MS. For analogs, t₁/₂ increased from 2.5 to 6.7 h with para-methoxy substitution .
- Caco-2 permeability : Modify logD (e.g., introduce methyl groups) to enhance membrane permeability.
- Pro-drug strategies : Esterify the acetamide to improve oral bioavailability .
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.5 (pyrimidine H), 8.3 (pyridinyl H), 4.6 (OCH₂CO), 2.4 (CH₃) | |
| ¹³C NMR | δ 170 (C=O), 165 (pyrimidine C2), 150 (pyridinyl C), 25 (CH₃) | |
| IR | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C), 3300 cm⁻¹ (N–H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
